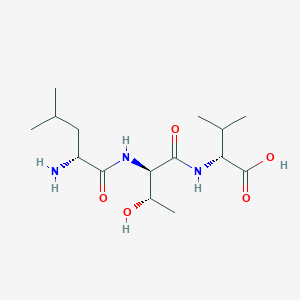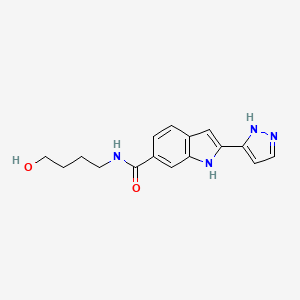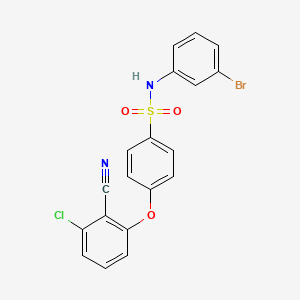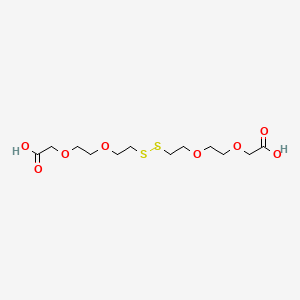
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide is a chemical compound with the molecular formula C11H20N4O4. It contains a total of 38 bonds, including 18 non-hydrogen bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, and 4 secondary amide bonds (aliphatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide can be compared with other similar compounds, such as:
N-Acetyl-D-alanylglycyl-N-methyl-L-alanine: A closely related compound with a similar structure but different functional groups.
N-Acetyl-D-alanylglycyl-L-alaninamide: Another similar compound with variations in the stereochemistry of the amino acid residues.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
540793-42-8 |
|---|---|
Molecular Formula |
C11H20N4O4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-[2-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C11H20N4O4/c1-6(10(18)12-4)15-9(17)5-13-11(19)7(2)14-8(3)16/h6-7H,5H2,1-4H3,(H,12,18)(H,13,19)(H,14,16)(H,15,17)/t6-,7+/m0/s1 |
InChI Key |
MSZWGDWDOLQBKL-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)



![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)
![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14214628.png)
![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)

![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)

